Cas no 2460751-19-1 (9,9-difluorobicyclo3.3.1nonan-3-amine hydrochloride, Mixture of diastereomers)

Technical Introduction: 9,9-Difluorobicyclo[3.3.1]nonan-3-amine hydrochloride is a fluorinated bicyclic amine derivative supplied as a mixture of diastereomers. The incorporation of two fluorine atoms at the bridgehead positions enhances the compound's metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The rigid bicyclo[3.3.1]nonane scaffold provides steric constraints that can influence binding selectivity in bioactive molecules. The hydrochloride salt form ensures improved solubility and handling properties. This compound is particularly useful for exploring structure-activity relationships in drug discovery, especially in the development of fluorinated analogs with optimized pharmacokinetic profiles. The diastereomeric mixture allows for broad screening of stereochemical effects on biological activity.
9,9-difluorobicyclo3.3.1nonan-3-amine hydrochloride, Mixture of diastereomers structure
2460751-19-1 structure
Product Name:9,9-difluorobicyclo3.3.1nonan-3-amine hydrochloride, Mixture of diastereomers
CAS No:2460751-19-1
MF:C9H16ClF2N
MW:211.679848670959
MDL:MFCD32702524
CID:5360875
PubChem ID:154848947
Update Time:2025-05-20

9,9-difluorobicyclo3.3.1nonan-3-amine hydrochloride, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride
    • 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride
    • Z4438711268
    • 9,9-difluorobicyclo3.3.1nonan-3-amine hydrochloride, Mixture of diastereomers
    • MDL: MFCD32702524
    • Inchi: 1S/C9H15F2N.ClH/c10-9(11)6-2-1-3-7(9)5-8(12)4-6;/h6-8H,1-5,12H2;1H
    • InChI Key: KLRQIZWTYBHATO-UHFFFAOYSA-N
    • SMILES: Cl.FC1(C2CCCC1CC(C2)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Topological Polar Surface Area: 26

9,9-difluorobicyclo3.3.1nonan-3-amine hydrochloride, Mixture of diastereomers Pricemore >>

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Additional information on 9,9-difluorobicyclo3.3.1nonan-3-amine hydrochloride, Mixture of diastereomers

Comprehensive Guide to 9,9-Difluorobicyclo[3.3.1]nonan-3-amine hydrochloride, Mixture of diastereomers (CAS No. 2460751-19-1)

The compound 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride, identified by its CAS number 2460751-19-1, is a specialized chemical entity that has garnered significant attention in pharmaceutical and materials science research. As a mixture of diastereomers, this compound presents unique stereochemical properties that make it valuable for applications in drug discovery, agrochemical development, and advanced material synthesis. Its bicyclic structure, enhanced by the presence of fluorine atoms, offers distinct advantages in terms of metabolic stability and binding affinity, aligning with current trends in medicinal chemistry.

One of the most compelling aspects of 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride is its role in addressing modern challenges in drug design. Researchers are increasingly focusing on fluorinated compounds due to their ability to improve pharmacokinetic profiles. The difluorinated bicyclic scaffold in this molecule enhances lipophilicity and membrane permeability, making it a promising candidate for CNS-targeted therapies—a hot topic in neuroscience and psychiatric drug development. The hydrochloride salt form further improves solubility, a critical factor in formulation science.

From a synthetic chemistry perspective, the diastereomeric mixture nature of CAS 2460751-19-1 opens doors for stereoselective transformations. This characteristic is particularly relevant in asymmetric synthesis, where researchers are exploring novel chiral auxiliaries and catalysts. The compound's rigid bicyclo[3.3.1]nonane framework serves as an excellent template for constructing three-dimensional molecular architectures, addressing the pharmaceutical industry's growing demand for sp3-rich compounds that show improved target selectivity.

The applications of 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride extend beyond pharmaceuticals. In materials science, its unique structural features contribute to the development of advanced polymers with enhanced thermal stability and chemical resistance. The fluorine atoms impart special electronic properties that are valuable in creating specialty coatings and high-performance materials for electronics—areas experiencing rapid growth due to technological advancements in flexible displays and wearable devices.

Quality control and analytical characterization of 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride (2460751-19-1) require sophisticated techniques. Modern laboratories employ advanced NMR spectroscopy, particularly 19F NMR, to study the compound's stereochemical composition. High-resolution mass spectrometry and chiral HPLC are essential for determining the diastereomeric ratio and ensuring batch-to-batch consistency—critical parameters for regulatory compliance in pharmaceutical applications.

Storage and handling of this compound require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in airtight containers at controlled temperatures is recommended to maintain stability. The hydrochloride salt form offers advantages in terms of handling and shelf-life compared to the free base, contributing to its preference in industrial settings.

The market for specialized fluorinated compounds like 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride is experiencing steady growth. Pharmaceutical companies are actively seeking novel fluorinated building blocks to expand their drug pipelines, particularly in neurological and metabolic disease areas. Custom synthesis providers are responding to this demand by offering tailored solutions for difluorinated bicyclic compounds, with capabilities ranging from milligram-scale research quantities to kilogram-scale production.

Recent publications highlight innovative applications of this compound's structural motif. Several patent applications describe derivatives of 9,9-difluorobicyclo[3.3.1]nonan-3-amine as key intermediates in the synthesis of potential therapeutic agents. The scientific literature demonstrates growing interest in exploiting the stereochemical complexity of such diastereomeric mixtures to access diverse molecular space—a strategy gaining traction in fragment-based drug discovery approaches.

For researchers considering working with CAS 2460751-19-1, it's important to note that the compound's properties may vary slightly between different diastereomer ratios. Reputable suppliers provide detailed certificates of analysis specifying this parameter. The development of enantioselective synthetic routes to access individual stereoisomers represents an active area of investigation, with potential to unlock new applications in chiral catalysis and molecular recognition.

Environmental considerations for 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride follow standard protocols for laboratory chemicals. While fluorinated compounds require responsible disposal, the relatively small scale of current applications and the compound's stability minimize environmental impact. Researchers are encouraged to explore green chemistry approaches when developing synthetic methodologies involving this intermediate.

The future outlook for 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride appears promising. As the pharmaceutical industry continues to prioritize fluorinated compounds and three-dimensional molecular architectures, this compound's unique combination of features positions it as a valuable building block. Ongoing research into its diastereomeric properties and potential biological activities may reveal additional applications in medicinal chemistry and beyond.

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